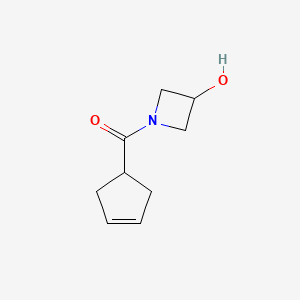

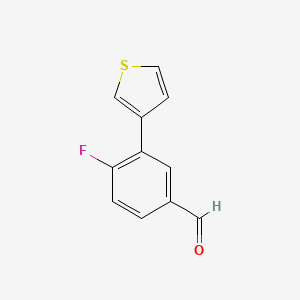

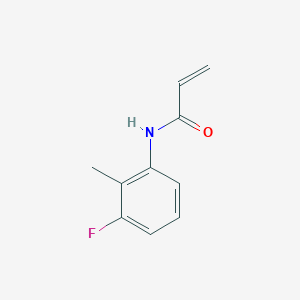

![molecular formula C9H16N4 B1466402 3-(2-metilpropil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pirazina CAS No. 1159554-19-4](/img/structure/B1466402.png)

3-(2-metilpropil)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pirazina

Descripción general

Descripción

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapéutica contra el cáncer: Inhibición dual de c-Met/VEGFR-2

Este compuesto y sus derivados se han estudiado por su potencial como terapéutica contra el cáncer. Exhiben actividades inhibitorias contra las quinasas c-Met/VEGFR-2, que son objetivos críticos en el tratamiento del cáncer. Los derivados han mostrado actividades antiproliferativas prometedoras contra varias líneas celulares cancerosas, incluyendo A549 (cáncer de pulmón), MCF-7 (cáncer de mama) y células Hela (cáncer cervical) . Estos compuestos podrían ofrecer potencialmente un enfoque de doble objetivo para la terapia contra el cáncer, con el objetivo de reducir la probabilidad de resistencia a los medicamentos.

Química medicinal: Actividades antiproliferativas

En química medicinal, estos derivados se evalúan por sus actividades antiproliferativas in vitro. Los compuestos más prometedores han demostrado excelentes actividades antiproliferativas con bajos valores de IC50, lo que indica su eficacia en la inhibición del crecimiento de las células cancerosas . Esto sugiere su posible uso en el desarrollo de nuevos fármacos antitumorales con alta selectividad y especificidad, lo que conduce a menos toxicidad y efectos secundarios.

Química de polímeros: Unidades estructurales en polímeros

Los derivados de triazolopirazina se han incorporado a polímeros para su uso en células solares. Sus propiedades estructurales únicas los hacen adecuados para esta aplicación, mejorando potencialmente la eficiencia y la estabilidad de las células solares . Esta aplicación demuestra la versatilidad del compuesto más allá de los productos farmacéuticos, extendiéndose a la ciencia de los materiales.

Neurofarmacología: Modulación GABA A

Estos compuestos también se han explorado por su actividad moduladora de GABA A. Los receptores GABA A son fundamentales en el sistema nervioso central, y la modulación de su actividad puede tener implicaciones terapéuticas para los trastornos neurológicos . Los derivados de triazolopirazina podrían contribuir al desarrollo de nuevos tratamientos para afecciones como la ansiedad y la epilepsia.

Inhibición enzimática: Inhibición de BACE-1

Otra aplicación significativa se encuentra en el campo de la inhibición enzimática, donde estos derivados han mostrado actividad contra la β-secretasa 1 (BACE-1). BACE-1 es una enzima involucrada en la producción de péptidos beta-amiloide, implicados en la enfermedad de Alzheimer . La inhibición de BACE-1 podría conducir a nuevos enfoques para tratar o prevenir la enfermedad de Alzheimer.

Agentes antibacterianos: Síntesis y actividad

Por último, se ha investigado la síntesis y la actividad antibacteriana de nuevos derivados de triazolopirazina. Estos estudios tienen como objetivo desarrollar nuevos agentes antibacterianos que puedan abordar el problema creciente de la resistencia a los antibióticos . La investigación sobre estos derivados podría conducir al descubrimiento de nuevos antibióticos con mecanismos de acción únicos.

Mecanismo De Acción

Target of Action

The primary targets of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in cancer cells.

Mode of Action

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine interacts with its targets by inhibiting the kinase activity of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and survival.

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to the death of cancer cells.

Result of Action

The result of the action of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in.

Análisis Bioquímico

Biochemical Properties

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine a potential anticancer agent .

Cellular Effects

The effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines . This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects .

Molecular Mechanism

At the molecular level, 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is primarily in the cytoplasm and nucleus . It can be directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to reach the ATP-binding site of c-Met kinase to exert its inhibitory effects .

Propiedades

IUPAC Name |

3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGYOONMGVOMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C2N1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

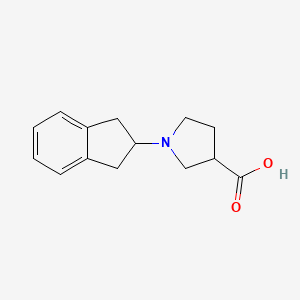

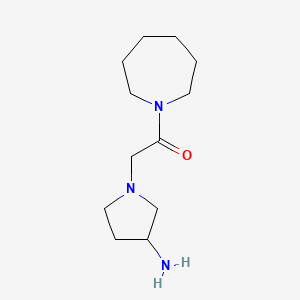

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)

![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)